5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid
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Overview
Description
5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid is a chemical compound with the molecular formula C12H26O3Si. It is often used in organic synthesis and serves as a protective group for alcohols due to its stability under various conditions . The compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its hydrolytic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid typically involves the reaction of hexanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole accelerates the reaction, leading to high yields of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The TBDMS group is resistant to oxidation, making the compound stable under oxidative conditions.
Reduction: The compound can be reduced to its corresponding alcohol under mild conditions.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 and OsO4 can be used, but the TBDMS group remains intact.
Reduction: Mild reducing agents such as NaBH4 are effective.
Substitution: Nucleophiles like RLi and RMgX can be used to replace the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically does not affect the TBDMS group, while reduction can yield the corresponding alcohol .
Scientific Research Applications
5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid has several applications in scientific research:
Chemistry: It is used as a protective group for alcohols in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid primarily involves its role as a protective group. The TBDMS group protects hydroxyl groups from unwanted reactions during synthesis. The stability of the TBDMS group is due to the formation of a strong Si-O bond, which is resistant to hydrolysis under basic and neutral conditions . The compound can be deprotected by treatment with fluoride ions, which cleave the Si-O bond .
Comparison with Similar Compounds
Similar Compounds
(Tert-butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology and as an aldol donor and acceptor.
2-(Tert-butyldimethylsilyloxy)acetic acid: Another compound with a TBDMS group, used in various organic synthesis applications.
Uniqueness
5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid is unique due to its specific structure, which combines the protective TBDMS group with a hexanoic acid backbone. This combination provides both stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H26O3Si |
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Molecular Weight |
246.42 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxyhexanoic acid |
InChI |
InChI=1S/C12H26O3Si/c1-10(8-7-9-11(13)14)15-16(5,6)12(2,3)4/h10H,7-9H2,1-6H3,(H,13,14) |
InChI Key |
PANDHPGJJCZSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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